![molecular formula C21H17N3O2 B15248580 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione CAS No. 669698-89-9](/img/structure/B15248580.png)
1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features an anthracene core with amino and hydrazinyl substituents, making it a subject of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may involve catalysts and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can be further utilized in dye synthesis and medicinal chemistry .
Applications De Recherche Scientifique
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism by which 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also targets specific enzymes involved in oxidative stress pathways, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione stands out due to its unique combination of amino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Propriétés
Numéro CAS |
669698-89-9 |
|---|---|
Formule moléculaire |
C21H17N3O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-amino-4-[(4-methylphenyl)diazenyl]anthracene-9,10-diol |
InChI |
InChI=1S/C21H17N3O2/c1-12-6-8-13(9-7-12)23-24-17-11-10-16(22)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11,25-26H,22H2,1H3 |
Clé InChI |
QTOUNTFWQDZYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C3=C(C4=CC=CC=C4C(=C23)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


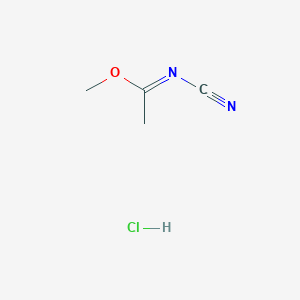
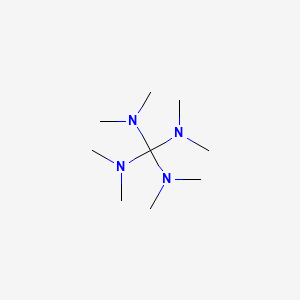
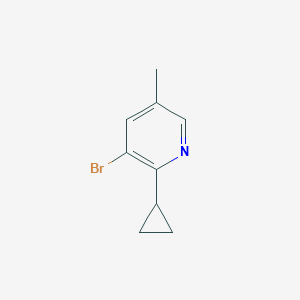
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
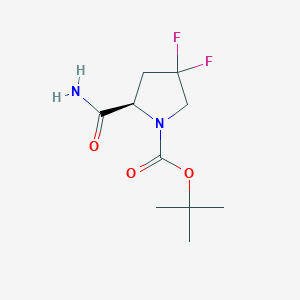
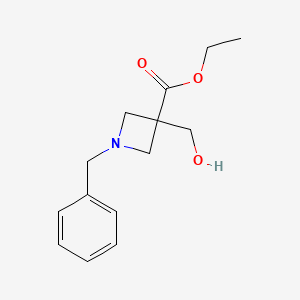
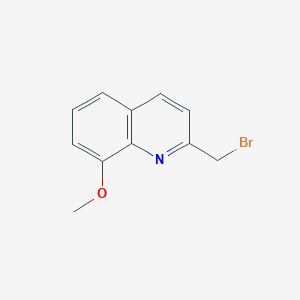
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
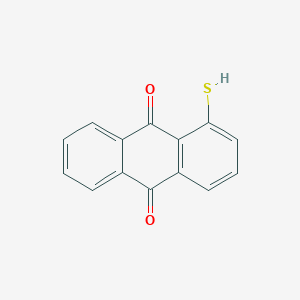
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

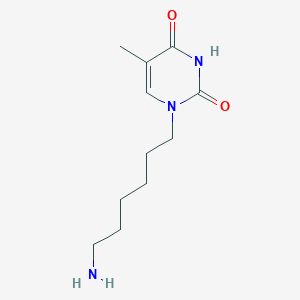
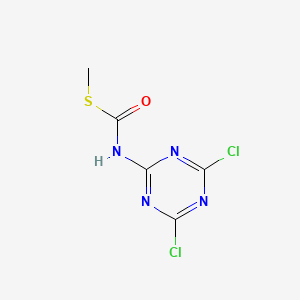
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
